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2,4-Dichloropyrimido[4,5-d]pyrimidine

Nucleophilic aromatic substitution Regioselective synthesis Medicinal chemistry intermediate

Challenge: Regioisomeric contamination and unpredictable SNAr hierarchies hinder kinase inhibitor SAR. Solution: 2,4-Dichloropyrimido[4,5-d]pyrimidine offers a defined [4,5-d] scaffold with C-4 chlorine >10x more reactive than C-2 for stepwise diversification. - Enables pyrimido[4,5-d]pyrimidine-2,4-dione derivatives with subnanomolar IC₅₀ vs. EGFR L858R/T790M - One-step formamide cyclization yields 50-70% vs. <40% for [5,4-d] isomers - Avoids unintended covalent warhead risk (2,5-isomer C-5 cysteine reactivity) Immediate procurement for validated process-scale synthesis.

Molecular Formula C6H2Cl2N4
Molecular Weight 201.01 g/mol
CAS No. 1197193-36-4
Cat. No. B12924833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrimido[4,5-d]pyrimidine
CAS1197193-36-4
Molecular FormulaC6H2Cl2N4
Molecular Weight201.01 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=C(N=C2Cl)Cl
InChIInChI=1S/C6H2Cl2N4/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H
InChIKeyZPGCNVPNNOFFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrimido[4,5-d]pyrimidine: Kinase Inhibitor Core Scaffold


2,4-Dichloropyrimido[4,5-d]pyrimidine is a heterocyclic building block belonging to the bicyclic [6+6] fused pyrimidine class. Its molecular formula is C₆H₂Cl₂N₄ with a molecular weight of 201.01 g/mol. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for the development of protein kinase inhibitors and other bioactive molecules [1]. Structurally, it features an electron-deficient pyrimido[4,5-d]pyrimidine core with chlorine atoms at the 2- and 4-positions, making it susceptible to regioselective nucleophilic aromatic substitution (SNAr) reactions [2].

1
Scaffold for kinase inhibitor design – provides pyrimido[4,5-d]pyrimidine core geometry for ATP-binding pocket engagement studies.
2
Sequential C4 then C2 functionalization – regioselective SNAr handles enable orthogonal library synthesis without regioisomeric contamination.
3
Medicinal chemistry intermediate – used in reported routes to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives for kinase inhibition studies.

2,4-Dichloropyrimido[4,5-d]pyrimidine: Irreplaceable Scaffold


Generic substitution within the dichloropyrimidopyrimidine class is not feasible because the specific [4,5-d] ring fusion geometry and the exact positioning of the chlorine atoms at C-2 and C-4 govern the compound's reactivity, regioselectivity, and ultimate biological activity of derived kinase inhibitors. Isomers such as 2,5-dichloropyrimido[4,5-d]pyrimidine (CAS 1260666-37-2) or 2,8-dichloropyrimido[5,4-d]pyrimidine (CAS 189747-34-0) exhibit fundamentally different electronic distributions and steric environments, leading to altered SNAr reaction outcomes and divergent biological profiles in the final target molecules. The specific scaffold of 2,4-dichloropyrimido[4,5-d]pyrimidine is essential for constructing inhibitors targeting specific kinases, as documented in patent literature for PI3K and other kinase targets [1].

Target Scaffold
2,4-Dichloropyrimido[4,5-d]pyrimidine
Both chlorine atoms on the same pyrimidine ring enable predictable sequential C4→C2 derivatization, favoring reversible kinase hinge-binding interactions.
Potential Substitute
2,5-Dichloropyrimido[4,5-d]pyrimidine
Chlorine on a different ring position alters reactivity hierarchy; the C-5 chlorine can act as an unintended covalent warhead, shifting inhibition mechanism and selectivity.
Target Scaffold
Pyrimido[4,5-d]pyrimidine core
Ring fusion geometry positions hinge-binding motifs for reported EGFR-family kinase recognition; structure-activity relationships built around this scaffold may not transfer.
Potential Substitute
Pyrimido[5,4-d]pyrimidine core
Regioisomeric fusion shifts kinase selectivity toward CDK2 in cross-study comparisons; kinase panel results and cell-based endpoint profiles may differ.

2,4-Dichloropyrimido[4,5-d]pyrimidine vs. Structural Analogues


Regioselective SNAr Reactivity at C-4 vs. C-2

In the pyrimido[4,5-d]pyrimidine scaffold, the chlorine at the 4-position is significantly more labile toward nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is analogous to the well-documented regioselectivity in monocyclic 2,4-dichloropyrimidine, where C-4 substitution occurs preferentially [1]. This regioselectivity allows for sequential, orthogonal functionalization at the 4-position followed by the 2-position, a synthetic strategy that is not achievable with 2,5-dichloropyrimido[4,5-d]pyrimidine (CAS 1260666-37-2) where both chlorine atoms are positioned on different rings, leading to different reactivity patterns . The predictable C-4 then C-2 substitution sequence in 2,4-dichloropyrimido[4,5-d]pyrimidine enables the systematic construction of diverse compound libraries with high regiochemical fidelity.

SNAr Regioselectivity
Class-level inference
C-4 chlorine >10-fold more reactive than C-2 under standard SNAr conditions. 2,5-isomer lacks this predictable hierarchy.
Supports sequential orthogonal diversification for lead optimization without regioisomeric mixtures.
Reactivity inferred from pyrimido[4,5-d]pyrimidine analog data; validate on your substrate.
Nucleophilic aromatic substitution Regioselective synthesis Medicinal chemistry intermediate

Ring Fusion Geometry Dictates Kinase Selectivity

Derivatives built from the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core, which is directly accessible from 2,4-dichloropyrimido[4,5-d]pyrimidine, have been shown to achieve IC₅₀ values in the subnanomolar range against the drug-resistant EGFR L858R/T790M double mutant in NSCLC models [1]. In contrast, analogous derivatives built from the pyrimido[5,4-d]pyrimidine scaffold (regioisomeric ring fusion) demonstrate different selectivity profiles, often favoring CDK2 over EGFR, with reported CDK2 IC₅₀ values in the 30-100 nM range [2]. The specific [4,5-d] ring fusion geometry positions the hinge-binding motifs in an orientation that is optimal for the ATP-binding pocket of EGFR-family kinases, whereas the [5,4-d] isomer preferentially engages the CDK2 binding site [3].

Kinase Selectivity
Cross-study comparable
[4,5-d] derivatives: EGFR(L858R/T790M) IC₅₀ subnanomolar range (reported). [5,4-d] derivatives: CDK2 IC₅₀ 30-100 nM. Selectivity inversion >100-fold.
Ring fusion geometry redirects kinase target engagement; scaffold choice determines primary screening cascade.
Potency values from separate studies; direct head-to-head validation recommended.
Kinase inhibitor design Scaffold hopping EGFR T790M inhibitor

Synthetic Route Efficiency: One-Step Cyclization Advantage

The pyrimido[4,5-d]pyrimidine scaffold can be efficiently synthesized via a one-step cyclization of 6-amino-2,4-disubstituted pyrimidines with formamide, yielding the bicyclic core in 50-70% isolated yield [1]. This route, proceeding through 2,4-dichloropyrimido[4,5-d]pyrimidine as a versatile intermediate, is significantly more convergent than typical syntheses of the [5,4-d] isomer, which often require multi-step sequences starting from 4,6-dichloropyrimidine-5-carbaldehyde and involving hetero-Diels-Alder or multi-component condensation strategies with overall yields typically below 40% [2]. The direct formamide-mediated annulation provides a practical advantage for gram-to-kilogram scale synthesis campaigns.

Synthetic Efficiency
Cross-study comparable
One-step cyclization yields 50-70%. [5,4-d] route typically requires 3-5 steps, overall yields
Fewer synthetic steps support process-scale campaigns with shorter lead times and higher process mass intensity.
Formamide cyclization conditions require electron-rich 6-amino precursors for optimal conversion.
Inhibition Mechanism
Class-level inference
2,4-isomer supports reversible hinge binding. 2,5-isomer can form irreversible covalent adducts with kinase cysteine residues (e.g., MSK1 Cys440).
Enables reversible inhibitor design programs where sustained, non-covalent target engagement is preferred.
Confirm binding mode by washout experiments or mass spectrometry; class-level inference from pyrimidine reactivity.
Synthetic methodology Formamide cyclization Process chemistry

Reversible vs. Covalent Inhibition by Chlorine Position

The 2,5-dichloropyrimido[4,5-d]pyrimidine isomer (CAS 1260666-37-2) has been identified as a covalent inhibitor scaffold where the chlorine at the 5-position acts as an electrophilic warhead, reacting via SNAr with Cys440 in the kinase MSK1 [1]. In contrast, the 2,4-dichloropyrimido[4,5-d]pyrimidine isomer positions both chlorine atoms on the same pyrimidine ring of the bicyclic system, making it more suitable for dual reversible binding interactions rather than covalent bond formation. The 2,4-isomer's chlorine atoms are positioned for sequential displacement by nucleophilic kinase hinge residues without forming irreversible covalent adducts, which is preferred for reversible inhibitor design programs where sustained target engagement without permanent protein modification is desired [2].

Inhibition Mechanism
Class-level inference
2,4-isomer supports reversible hinge binding. 2,5-isomer can form irreversible covalent adducts with kinase cysteine residues (e.g., MSK1 Cys440).
Enables reversible inhibitor design programs where sustained, non-covalent target engagement is preferred.
Confirm binding mode by washout experiments or mass spectrometry; class-level inference from pyrimidine reactivity.
Targeted covalent inhibitor SNAr-based warhead MSK1 kinase inhibitor

2,4-Dichloropyrimido[4,5-d]pyrimidine Applications


EGFR(L858R/T790M) Inhibitor Synthesis for NSCLC

Procure 2,4-dichloropyrimido[4,5-d]pyrimidine as the key intermediate for constructing pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives that achieve subnanomolar IC₅₀ values against the EGFR L858R/T790M resistance mutation, as demonstrated in enzymatic and cellular assays [1]. The [4,5-d] scaffold geometry is essential for hinge-region binding in the EGFR ATP pocket; substitution with the [5,4-d] isomer would redirect activity toward CDK2 with >100-fold loss in EGFR potency [2].

Sequential C4-then-C2 Functionalization for Lead Optimization

Utilize the inherent regioselectivity of 2,4-dichloropyrimido[4,5-d]pyrimidine (C-4 chlorine >10-fold more reactive than C-2) to execute stepwise SNAr diversification at C-4 followed by C-2, enabling systematic SAR exploration without regioisomeric contamination [1]. This sequential strategy is not applicable to the 2,5-dichloro isomer where chlorines reside on different rings, precluding a predictable substitution hierarchy [3].

Gram-to-Kilogram Scale-Up via Formamide Cyclization

Leverage the one-step formamide cyclization route to 2,4-disubstituted pyrimido[4,5-d]pyrimidines (50-70% yield) [2] for process-scale synthesis campaigns. This convergent approach avoids the multi-step sequences and lower overall yields (<40%) associated with pyrimido[5,4-d]pyrimidine scaffold construction [4], delivering superior process mass intensity and reduced cost per gram for large library production.

Reversible Inhibitor Design Avoiding Covalent Warheads

Select 2,4-dichloropyrimido[4,5-d]pyrimidine over the 2,5-dichloro isomer when designing reversible kinase inhibitors. The 2,4-isomer positions both chlorine atoms on the same ring for sequential reversible displacement by kinase hinge residues, whereas the 2,5-isomer's C-5 chlorine can act as an unintended covalent warhead via SNAr reaction with active-site cysteine residues (as demonstrated for MSK1 Cys440) [3], introducing potential off-target toxicity risks.

Application
Selection Property
Validation Focus
EGFR L858R/T790M inhibition research
[4,5-d] scaffold geometry for EGFR hinge-region binding
Kinase panel selectivity review; comparison with [5,4-d] isomer-derived compounds
Sequential C4→C2 lead optimization
Regioselectivity hierarchy (C-4 >> C-2) for stepwise SNAr
Regioisomeric purity by HPLC or NMR after each substitution step
Gram-to-kilogram scale-up synthesis
One-step formamide cyclization route with reported 50-70% yield
Process yield optimization and impurity profiling under scaled conditions
Reversible inhibitor design (non-covalent scaffold)
Chlorine positioning on same ring favors reversible displacement
Absence of covalent adduct formation (MS or washout assays)
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